Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Mitragynine, also known as SK and F-12711 or kratom alkaloids, belongs to the class of organic compounds known as corynanthean-type alkaloids. It is a botanical-based psychoactive compound derived from the Mitragyna speciosa plant indigenous to South East Asia. Mitragynine acts on a variety of receptors in the CNS, most notably the mu, delta, and kappa opioid receptors. The nature of mitragynines' interaction with opioid receptors has yet to be fully classified with some reports suggesting partial agonist activity at the mu opioid receptor and others suggesting full agonist activity. Mitragynine is known to interact with delta and kappa opioid receptors as well, but these interactions remain ambiguous with some reports indicated mitragynine as a delta and kappa competitive antagonist and others as a full agonist of these receptors. several reports of mitragynine pharmacology indicate potential biased agonism activity favoring G protein signaling pathways independent of beta - arrestin recruitment, a primary component in opioid induced respiratory depression.
Brand Name:
Vulcanchem
CAS No.:
4098-40-2
VCID:
VC0136389
InChI:
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13-/t14-,16+,19+/m1/s1
SMILES:
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Molecular Formula:
C₂₃H₃₀N₂O₄
Molecular Weight:
398.5 g/mol
Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
CAS No.: 4098-40-2
Reference Standards
VCID: VC0136389
Molecular Formula: C₂₃H₃₀N₂O₄
Molecular Weight: 398.5 g/mol
CAS No. | 4098-40-2 |
---|---|
Product Name | Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
Molecular Formula | C₂₃H₃₀N₂O₄ |
Molecular Weight | 398.5 g/mol |
IUPAC Name | methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
Standard InChI | InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13-/t14-,16+,19+/m1/s1 |
Standard InChIKey | LELBFTMXCIIKKX-QVRQZEMUSA-N |
Isomeric SMILES | CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
SMILES | CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Canonical SMILES | CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Boiling Point | 235 °C at 5 mm Hg |
Colorform | White amorphous powde |
Melting Point | 92-95°C |
Description | Mitragynine, also known as SK and F-12711 or kratom alkaloids, belongs to the class of organic compounds known as corynanthean-type alkaloids. It is a botanical-based psychoactive compound derived from the Mitragyna speciosa plant indigenous to South East Asia. Mitragynine acts on a variety of receptors in the CNS, most notably the mu, delta, and kappa opioid receptors. The nature of mitragynines' interaction with opioid receptors has yet to be fully classified with some reports suggesting partial agonist activity at the mu opioid receptor and others suggesting full agonist activity. Mitragynine is known to interact with delta and kappa opioid receptors as well, but these interactions remain ambiguous with some reports indicated mitragynine as a delta and kappa competitive antagonist and others as a full agonist of these receptors. several reports of mitragynine pharmacology indicate potential biased agonism activity favoring G protein signaling pathways independent of beta - arrestin recruitment, a primary component in opioid induced respiratory depression. |
Solubility | Soluble in alcohol, chloroform, acetic acid |
Synonyms | 16,17-didehydro-9,17-dimethoxy-17,18-seco-20-alpha-yohimban-16-carboxylic acid methyl ester kratom alkaloids mitragynine mitragynine ethanedisulfonate mitragynine monohydrochloride mitragynine, (16E)-isomer mitragynine, (3beta,16E)-isomer mitragynine, (3beta,16E,20beta)-isomer SK and F 12711 SK and F-12711 SKF 12711 |
Reference | 1. Veltri C, Grundmann O. Current perspectives on the impact of Kratom use. Subst Abuse Rehabil. 2019 Jul 1;10:23-31. doi: 10.2147/SAR.S164261. PMID: 31308789; PMCID: PMC6612999. 2. Suhaimi FW, Yusoff NH, Hassan R, Mansor SM, Navaratnam V, Müller CP, Hassan Z. Neurobiology of Kratom and its main alkaloid mitragynine. Brain Res Bull. 2016 Sep;126(Pt 1):29-40. doi: 10.1016/j.brainresbull.2016.03.015. Epub 2016 Mar 25. PMID: 27018165. 3. Hassan Z, Muzaimi M, Navaratnam V, Yusoff NH, Suhaimi FW, Vadivelu R, Vicknasingam BK, Amato D, von Hörsten S, Ismail NI, Jayabalan N, Hazim AI, Mansor SM, Müller CP. From Kratom to mitragynine and its derivatives: physiological and behavioural effects related to use, abuse, and addiction. Neurosci Biobehav Rev. 2013 Feb;37(2):138-51. doi: 10.1016/j.neubiorev.2012.11.012. Epub 2012 Dec 1. PMID: 23206666. 4. Griffin OH, Webb ME. The Scheduling of Kratom and Selective Use of Data. J Psychoactive Drugs. 2018 Apr-Jun;50(2):114-120. doi: 10.1080/02791072.2017.1371363. Epub 2017 Sep 22. PMID: 28937941. 5. Ya K, Tangamornsuksan W, Scholfield CN, Methaneethorn J, Lohitnavy M. Pharmacokinetics of mitragynine, a major analgesic alkaloid in kratom (Mitragyna speciosa): A systematic review. Asian J Psychiatr. 2019 Jun;43:73-82. doi: 10.1016/j.ajp.2019.05.016. Epub 2019 May 9. PMID: 31100603. |
PubChem Compound | 15560578 |
Last Modified | Dec 23 2021 |
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